molecular formula C10H9BrO3 B13173682 Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13173682
M. Wt: 257.08 g/mol
InChI Key: FXUPAYXLZPHEKC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents to form the benzofuran ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives .

Scientific Research Applications

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific bromine substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other benzofuran derivatives .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-4,6H,5H2,1H3

InChI Key

FXUPAYXLZPHEKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C(=CC=C2)Br

Origin of Product

United States

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